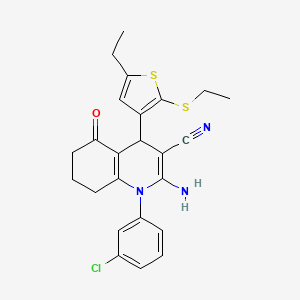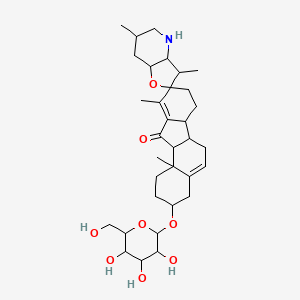![molecular formula C19H18N2O3 B11628357 N-(2,5-dimethylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11628357.png)
N-(2,5-dimethylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
« N-(2,5-diméthylphényl)-N-[(1,3-dioxoisoindol-2-yl)méthyl]acétamide » est un composé organique synthétique qui appartient à la classe des amides. Ce composé est caractérisé par la présence d’un groupe phényle substitué par deux groupes méthyle, d’une partie isoindoline-1,3-dione et d’un groupe acétamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de « N-(2,5-diméthylphényl)-N-[(1,3-dioxoisoindol-2-yl)méthyl]acétamide » implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence avec la 2,5-diméthylphénylamine et l’anhydride phtalique.
Formation d’isoindoline-1,3-dione : L’anhydride phtalique réagit avec le groupe amine de la 2,5-diméthylphénylamine pour former l’intermédiaire isoindoline-1,3-dione.
Formation d’acétamide : L’intermédiaire est ensuite mis à réagir avec l’anhydride acétique pour introduire le groupe acétamide.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement des réactions à grande échelle dans des conditions contrôlées pour garantir un rendement élevé et une pureté élevée. Cela pourrait inclure l’utilisation de réacteurs automatisés, un contrôle précis de la température et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
« N-(2,5-diméthylphényl)-N-[(1,3-dioxoisoindol-2-yl)méthyl]acétamide » peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir les groupes carbonyle en alcools ou en amines.
Substitution : Le cycle phényle et le groupe acétamide peuvent subir des réactions de substitution pour introduire différents substituants.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Les réactions de substitution aromatique électrophile peuvent être réalisées en utilisant des réactifs comme les halogènes (Cl2, Br2) ou des agents nitrants (HNO3/H2SO4).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation pourrait produire des acides carboxyliques, tandis que la réduction pourrait produire des alcools ou des amines.
Applications de la recherche scientifique
Chimie : Utilisé comme intermédiaire en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes ou anticancéreuses.
Médecine : Enquête sur son utilisation potentielle dans le développement de médicaments, en particulier pour sa capacité à interagir avec des cibles biologiques spécifiques.
Industrie : Utilisé dans la production de matériaux ayant des propriétés spécifiques, telles que des polymères ou des revêtements.
Applications De Recherche Scientifique
N-(2,5-DIMETHYLPHENYL)-N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
Le mécanisme d’action de « N-(2,5-diméthylphényl)-N-[(1,3-dioxoisoindol-2-yl)méthyl]acétamide » dépendrait de son application spécifique. Dans un contexte biologique, il pourrait interagir avec des enzymes ou des récepteurs, modulant leur activité. Les cibles moléculaires et les voies impliquées seraient identifiées par des études expérimentales, telles que des essais de liaison ou des essais cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(2,5-diméthylphényl)acétamide : Il manque la partie isoindoline-1,3-dione.
N-[(1,3-dioxoisoindol-2-yl)méthyl]acétamide : Il manque le groupe 2,5-diméthylphényle.
N-phénylacétamide : Une structure plus simple sans les groupes méthyle ni la partie isoindoline-1,3-dione.
Unicité
« N-(2,5-diméthylphényl)-N-[(1,3-dioxoisoindol-2-yl)méthyl]acétamide » est unique en raison de la combinaison du groupe 2,5-diméthylphényle et de la partie isoindoline-1,3-dione. Cette structure unique peut conférer des propriétés spécifiques, telles qu’une activité biologique accrue ou des caractéristiques matérielles améliorées, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C19H18N2O3 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
N-(2,5-dimethylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C19H18N2O3/c1-12-8-9-13(2)17(10-12)20(14(3)22)11-21-18(23)15-6-4-5-7-16(15)19(21)24/h4-10H,11H2,1-3H3 |
Clé InChI |
DGVGFBPJLOYUPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11628283.png)
![6-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11628303.png)

![3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11628312.png)
![1-(3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}phenyl)ethanone](/img/structure/B11628318.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628326.png)
![6-[(5Z)-5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11628328.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11628329.png)
![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11628336.png)
![2-(2-chlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B11628342.png)

![2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11628352.png)
![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628363.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11628365.png)
